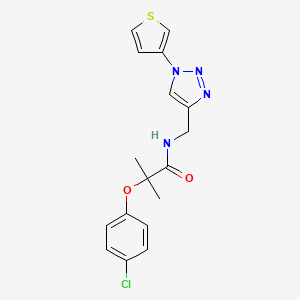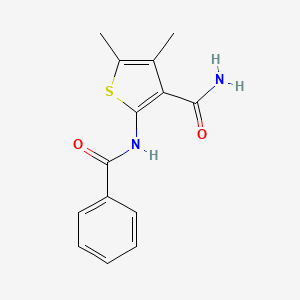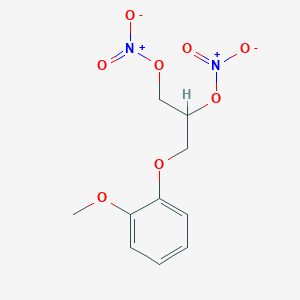![molecular formula C18H15ClN2O5 B2911039 N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-chlorobenzamide CAS No. 955241-02-8](/img/structure/B2911039.png)
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-chlorobenzamide” is a chemical compound that contains a benzo[d][1,3]dioxol-5-yl group . It is related to a class of compounds known as substituted cinnamides . These compounds have been found to exhibit a variety of biological activities, including anti-inflammatory, anti-convulsant, antioxidant, analgesic, anti-microbial, anti-tubercular, antiviral, schistosomiasis, anti-platelet, and anti-tumoral activities .
Synthesis Analysis
The synthesis of such compounds often involves the use of palladium-catalyzed C-N cross-coupling reactions . The yield of the reaction can vary, but in some cases, it has been reported to be around 64% .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups present . The benzo[d][1,3]dioxol-5-yl group is a key feature of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups . In some cases, the compound has been used as a starting material for further chemical modifications .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by its complex molecular structure . For example, the presence of the benzo[d][1,3]dioxol-5-yl group could influence its solubility and reactivity .Mécanisme D'action
Target of Action
Compounds with a similar 1,3-benzodioxole moiety have been reported to exhibit a broad spectrum of biological activities .
Mode of Action
It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Compounds with similar structures have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been found to exhibit anticancer activity against various cancer cell lines .
Avantages Et Limitations Des Expériences En Laboratoire
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-chlorobenzamide has several advantages as a research tool in cancer biology. It is a selective and potent inhibitor of EGFR tyrosine kinase, making it a valuable tool for studying the role of EGFR in cancer development and progression. Moreover, this compound has been extensively studied in preclinical and clinical trials, providing a wealth of information on its pharmacokinetics, pharmacodynamics, and safety profile. However, this compound also has some limitations as a research tool. It is a small molecule inhibitor, which may not fully recapitulate the effects of genetic knockdown or knockout of EGFR. Moreover, this compound may have off-target effects on other kinases, which may complicate the interpretation of experimental results.
Orientations Futures
Several future directions can be pursued to further elucidate the role of N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-chlorobenzamide in cancer biology. One direction is to investigate the mechanisms of resistance to this compound in cancer cells. Resistance to EGFR inhibitors is a major clinical challenge in cancer treatment, and understanding the underlying mechanisms of resistance can inform the development of more effective therapies. Another direction is to explore the combination of this compound with other targeted therapies or immunotherapies. Combining different therapies can enhance their efficacy and overcome resistance mechanisms. Finally, this compound can be used as a tool to study the role of EGFR in non-cancer diseases, such as Alzheimer's disease and autoimmune disorders, where EGFR signaling has been implicated.
Méthodes De Synthèse
The synthesis of N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-chlorobenzamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 2-chlorobenzaldehyde, which is then converted into 2-chlorobenzoyl chloride. The latter is reacted with N-(2-hydroxyethyl)ethylenediamine to form N-(2-chlorobenzoyl)-N-(2-hydroxyethyl)ethylenediamine. This intermediate is then reacted with 3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidine to form this compound.
Applications De Recherche Scientifique
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-chlorobenzamide has been extensively studied in preclinical and clinical trials for its anti-cancer activity. In vitro studies have shown that this compound inhibits the proliferation and survival of cancer cells that overexpress EGFR, such as non-small cell lung cancer (NSCLC) and head and neck squamous cell carcinoma (HNSCC) cells. In vivo studies using xenograft models have demonstrated that this compound suppresses tumor growth and metastasis in various cancer types, including NSCLC, HNSCC, and breast cancer. Moreover, this compound has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer cells that are resistant to these treatments.
Propriétés
IUPAC Name |
N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O5/c19-14-4-2-1-3-13(14)17(22)20-8-12-9-21(18(23)26-12)11-5-6-15-16(7-11)25-10-24-15/h1-7,12H,8-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPCEZJRJKCKIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-Phenyl-1-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B2910958.png)


![4-[4-(4-Chlorobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B2910962.png)


![7-(4-Ethylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2910967.png)

![5-(4-chlorobenzyl)-8-methyl-3-(1-phenylethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2910971.png)
![N-cyclohexyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2910973.png)
![N-(5-chloro-2-methoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2910975.png)
![1-methyl-3-[(3-methylphenyl)methyl]-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2910977.png)
